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molecular formula C8H19NO B8702105 1-Amino-4,4-dimethylhexan-2-ol

1-Amino-4,4-dimethylhexan-2-ol

Cat. No. B8702105
M. Wt: 145.24 g/mol
InChI Key: ITDSAHPGYYLDFS-UHFFFAOYSA-N
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Patent
US08183275B2

Procedure details

A mixture of 1-azido-4,4-dimethylhexan-2-ol (54.8 g, 320 mmol), 5% Pd/C (4 g) and ethanol (500 mL) were stirred under hydrogen (40 psi) for 2 days. The reaction mixture was filtered through Celite and the filtrate was concentrated to provide the title compound. 1H NMR (500 MHz, CDCl3) δ 3.61 (m, 1H), 2.77 (dd, J=12.5 Hz, J=3.4 Hz, 1H), 2.49 (dd, J=12.5 Hz, J=8.9 Hz, 1H), 2.00 (brs, 2H), 1.30 (m, 3H), 1.24 (dd, J=14.5 Hz, J=2.6 Hz, 1H), 0.92 (s, 3H), 0.90 (s, 3H), 0.83 (t, J=7.5 Hz, 3H).
Name
1-azido-4,4-dimethylhexan-2-ol
Quantity
54.8 g
Type
reactant
Reaction Step One
Name
Quantity
4 g
Type
catalyst
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]([CH2:4][CH:5]([OH:12])[CH2:6][C:7]([CH3:11])([CH3:10])[CH2:8][CH3:9])=[N+]=[N-]>[Pd].C(O)C>[NH2:1][CH2:4][CH:5]([OH:12])[CH2:6][C:7]([CH3:11])([CH3:10])[CH2:8][CH3:9]

Inputs

Step One
Name
1-azido-4,4-dimethylhexan-2-ol
Quantity
54.8 g
Type
reactant
Smiles
N(=[N+]=[N-])CC(CC(CC)(C)C)O
Name
Quantity
4 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
were stirred under hydrogen (40 psi) for 2 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
NCC(CC(CC)(C)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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